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molecular formula C6H5FN2O B8776701 4-Amino-5-fluoropicolinaldehyde

4-Amino-5-fluoropicolinaldehyde

Cat. No. B8776701
M. Wt: 140.11 g/mol
InChI Key: UDJZSGATPZNQIU-UHFFFAOYSA-N
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Patent
US09096526B2

Procedure details

Following the procedure for Example 12, 2-(diethoxymethyl)-5-fluoro-N-tritylpyridin-4-amine (457 mg, 1 mmol), conc H2SO4 (0.2 mL), CH3CN (5 mL) and H2O (5 mL) gave 4-amino-5-fluoropicolinaldehyde (126 mg, 87%) as a white solid: mp 133-135° C.; 1H NMR (400 MHz, CDCl3) δ 9.90 (s, 1H), 8.34 (d, J=2.7 Hz, 1H), 7.36 (d, J=7.5 Hz, 1H), 4.47 (br s, 2H); 19F NMR (376 MHz, CDCl3) δ −144.44; HRMS-ESI (P/z) [M+H]+ calcd for C6H5FN2O, 140.0386. found, 140.0384.
Name
2-(diethoxymethyl)-5-fluoro-N-tritylpyridin-4-amine
Quantity
457 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[CH:10]=[C:9]([NH:11]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:8]([F:31])=[CH:7][N:6]=1)C.OS(O)(=O)=O.CC#N>O>[NH2:11][C:9]1[C:8]([F:31])=[CH:7][N:6]=[C:5]([CH:4]=[O:3])[CH:10]=1

Inputs

Step One
Name
2-(diethoxymethyl)-5-fluoro-N-tritylpyridin-4-amine
Quantity
457 mg
Type
reactant
Smiles
C(C)OC(C1=NC=C(C(=C1)NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)F)OCC
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CC#N
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=C1F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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